molecular formula C23H19N3O2S B2850937 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 899759-69-4

2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2850937
CAS RN: 899759-69-4
M. Wt: 401.48
InChI Key: HCGIQCHQQNBDPR-UHFFFAOYSA-N
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Description

2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide, also known as NPTB, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Environmental Science

This compound could be studied for its environmental fate and behavior. Understanding its degradation products and interaction with environmental factors is crucial for assessing its potential use and impact.

Each application area presents a rich field for exploration, with the compound’s unique structure offering numerous possibilities for innovation and discovery. While the current search did not yield specific studies on this compound, the potential applications outlined are based on its chemical structure and known activities of similar compounds . Further research and experimentation would be necessary to fully realize and validate these applications.

properties

IUPAC Name

N-(2-methylphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-16-7-2-5-11-19(16)25-21(27)15-29-22-23(28)26(14-13-24-22)20-12-6-9-17-8-3-4-10-18(17)20/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGIQCHQQNBDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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